4-(Bromomethyl)benzylamine hydrobromide
Overview
Description
4-(Bromomethyl)benzylamine hydrobromide, also known as BBBH, is a chemical compound that belongs to the class of benzylamine derivatives. It is used in various pharmaceutical and chemical research applications . The compound has a molecular weight of 280.99 .
Molecular Structure Analysis
The molecular formula of 4-(Bromomethyl)benzylamine hydrobromide is C8H11Br2N . The InChI code for the compound is 1S/C8H10BrN.BrH/c9-5-7-1-3-8(6-10)4-2-7;/h1-4H,5-6,10H2;1H .Physical And Chemical Properties Analysis
The compound is a light-red to brown solid . It has a boiling point of 309.6ºC at 760mmHg . The exact mass of the compound is 278.92600 .Scientific Research Applications
Synthesis and Chemical Transformations
4-(Bromomethyl)benzylamine hydrobromide plays a significant role in various chemical synthesis processes. For example, it has been used in the formation of bromomethylpyrrolidine hydrobromide and aziridines, which further convert to other complex compounds like 3,3-diphenyl-5-bromopiperidine hydrobromide (Horning & Muchowski, 1974). This indicates its utility in creating a variety of nitrogen-containing heterocycles, crucial in pharmaceutical chemistry.
Additionally, benzylamines, including 4-(Bromomethyl)benzylamine hydrobromide derivatives, have been studied for their reactions with N-bromo-N-benzylbenzenesulfonamide and bromine, yielding various intermediates like benzalbenzylamine hydrobromide perbromide (Takemura et al., 1969). These intermediates have potential applications in the synthesis of complex organic molecules.
Application in Material Science
4-(Bromomethyl)benzylamine hydrobromide derivatives have been utilized in the field of material science, particularly in the development of perovskite solar cells. For instance, a bifunctional conjugated organic molecule using a variant of benzylamine hydroiodide showed improved performance in printable perovskite solar cells, demonstrating a power conversion efficiency of 15.6% (Hu et al., 2018). This highlights its potential role in enhancing the efficiency of solar energy devices.
Catalysis and Asymmetric Synthesis
In the realm of catalysis, derivatives of 4-(Bromomethyl)benzylamine hydrobromide have shown effectiveness. Cinchonidinium salts derived from the quaternization of cinchonidine with 4-(bromomethyl)benzenesulfonamide exhibited highly enantioselective catalytic activity in asymmetric benzylation reactions (Itsuno et al., 2014). This aspect is crucial for the production of chiral compounds, which are important in creating pharmaceuticals with specific desired effects.
Safety And Hazards
properties
IUPAC Name |
[4-(bromomethyl)phenyl]methanamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.BrH/c9-5-7-1-3-8(6-10)4-2-7;/h1-4H,5-6,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPODHRWGASQGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672165 | |
Record name | 1-[4-(Bromomethyl)phenyl]methanamine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)benzylamine hydrobromide | |
CAS RN |
34403-47-9 | |
Record name | 1-[4-(Bromomethyl)phenyl]methanamine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 34403-47-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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